(5-methylpyrazin-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
(5-methylpyrazin-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C14H19N3OS and its molecular weight is 277.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Complex Sheets Formation through Hydrogen Bonds : Research on molecules similar to the queried compound indicates that they can form complex sheets via a combination of hydrogen bonds, such as N-H...N, C-H...O, and C-H...π(arene) interactions. This structural feature is important for understanding the molecular assembly and interaction patterns of such compounds (Quiroga et al., 2010).
Novel Synthesis Methods : Novel synthesis methods for structurally complex molecules have been developed, starting from basic amino acids or other precursors. These methods often involve multi-step reactions, leading to compounds with potential interactions with central nervous system receptors or other biological targets (Beduerftig et al., 2001).
Biological Activities and Applications
Herbicidal and Insecticidal Activities : Some compounds containing pyrazole or related heterocyclic motifs have shown promising herbicidal and insecticidal activities. This suggests a potential application in developing new agrochemicals (Wang et al., 2015).
Antiprotozoal Activity : Bicyclic diamines with specific functional groups have demonstrated significant antiprotozoal activity, offering insights into the design of new therapeutics against protozoal infections (Faist et al., 2013).
Antibacterial Activity : Triazole analogues of piperazine have been synthesized and evaluated for their antibacterial activity, indicating the potential of such structures in developing new antibacterial agents (Nagaraj et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the Janus kinase TYK2 . TYK2 is a key regulator of IL-12 and IL-23 signaling pathways . These pathways have been shown to be involved in the pathogenesis of multiple inflammatory and autoimmune diseases such as psoriasis, lupus, and inflammatory bowel diseases (IBD) .
Mode of Action
This compound acts as a potent oral TYK2 allosteric inhibitor . It binds potently to the JH2 regulatory domain of the TYK2 protein . This binding inhibits IL-23 and IFNα/β induced reporter activation depending on TYK2 kinase . It also inhibits IFNα triggered pSTAT5 potently in human whole blood assay .
Biochemical Pathways
The compound affects the IL-12 and IL-23 signaling pathways . These pathways are associated with Th1 and Th17 cell differentiation and activation . The Th1 and Th17 pathways have been implicated in the pathogenesis of psoriasis and inflammatory bowel diseases (IBD), thereby making Tyk2 a highly attractive target for the treatment of these disorders .
Pharmacokinetics
The compound has excellent selectivity against other JAK family kinases and panels of receptors, transporters, ion channels, CYP enzymes, and the hERG channel . This suggests that it has suitable pharmaceutical properties as potential therapeutics in inflammatory disorders . .
Result of Action
The compound significantly reverses IL12/18-induced IFNγ production in mouse . It also significantly reduces the ear swelling in a dose-dependent manner in IL-23-induced mouse psoriasis model . Lastly, it was highly efficacious in anti-CD40 antibody induced mouse IBD model .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the structure of the skin can limit the efficacy of locally applied JAK inhibitors in the treatment of atopic dermatitis (AD) . This compound, prepared as a topical formulation, provides a promising low-frequency and dose treatment method for ad .
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-9-7-16-13(8-15-9)14(18)17-10-3-4-11(17)6-12(5-10)19-2/h7-8,10-12H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQKRCRZOFLOCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(C3)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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